Fuzapladib - 141283-87-6

Fuzapladib

Catalog Number: EVT-268919
CAS Number: 141283-87-6
Molecular Formula: C15H20F3N3O3S
Molecular Weight: 379.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
See also: IS-741 sodium (active moiety of).
Source and Classification

Fuzapladib is synthesized as a sodium salt form, specifically targeting inflammatory pathways mediated by leukocyte function-associated antigen type-1. Its classification falls under anti-inflammatory agents with a particular focus on modulating immune responses. The compound has been studied extensively in various animal models, including rats, cats, and dogs, to assess its pharmacokinetic properties and therapeutic efficacy in managing acute pancreatitis .

Synthesis Analysis

The synthesis of fuzapladib involves several chemical reactions that yield the sodium salt form suitable for pharmaceutical applications. While the precise synthetic pathway is proprietary, it typically includes:

  • Starting Materials: The synthesis begins with specific precursors that are reacted under controlled conditions to form the core structure of fuzapladib.
  • Reagents and Catalysts: Various reagents may be employed to facilitate the reaction, including acids or bases depending on the desired pH and reaction environment.
  • Purification Methods: After synthesis, fuzapladib is purified using techniques such as crystallization or chromatography to ensure high purity levels (≥98% as per HPLC standards) necessary for clinical applications .

Specific parameters such as temperature, reaction time, and solvent choice are critical in optimizing yield and purity.

Molecular Structure Analysis

Fuzapladib's molecular structure can be characterized by its unique arrangement of atoms that facilitate its biological activity. The key features include:

  • Chemical Formula: C15_{15}H16_{16}N2_{2}O4_{4}S (for the free acid form), with the sodium salt form having an additional sodium atom.
  • Structural Components: The molecule contains a sulfonamide group adjacent to a pyridine ring, contributing to its interaction with biological targets.
  • 3D Structure: Advanced techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy can provide insights into the three-dimensional conformation of fuzapladib, which is essential for understanding its mechanism of action .
Chemical Reactions Analysis

Fuzapladib participates in various chemical reactions that are crucial for its pharmacological activity:

  • Interaction with Biological Targets: Fuzapladib binds to leukocyte function-associated antigen type-1 on neutrophils, preventing their activation and migration.
  • Metabolism: In vivo studies indicate that fuzapladib undergoes metabolic transformations primarily through cytochrome P450 enzymes, with significant species differences observed in metabolic rates among rats, cats, and dogs .
  • Degradation Pathways: Stability studies have shown that fuzapladib can degrade under certain conditions; thus, formulation strategies often include stabilizing agents to enhance its shelf life .
Mechanism of Action

Fuzapladib exerts its effects by inhibiting the activation of leukocyte function-associated antigen type-1. This action leads to:

  • Reduced Neutrophil Activation: By blocking this pathway, fuzapladib decreases the adhesion and migration of neutrophils to sites of inflammation.
  • Decreased Inflammatory Response: This inhibition helps mitigate the inflammatory response associated with acute pancreatitis, potentially reducing tissue damage and improving clinical outcomes .

Studies have demonstrated significant improvements in clinical activity scores in treated animals compared to controls, indicating effective modulation of inflammatory processes .

Physical and Chemical Properties Analysis

Fuzapladib possesses several notable physical and chemical properties:

These properties are essential for formulation development aimed at optimizing bioavailability and therapeutic efficacy.

Applications

Fuzapladib's primary application lies in veterinary medicine for treating acute pancreatitis in dogs. Key applications include:

  • Clinical Trials: Fuzapladib has undergone rigorous testing in multicenter studies demonstrating safety and efficacy in canine patients suffering from acute pancreatitis .
  • Potential Human Applications: While currently focused on veterinary use, research into similar inflammatory conditions in humans may explore fuzapladib's utility beyond animal health.
  • Formulation Development: Innovative delivery systems such as hydrogels have been developed to enhance drug release profiles and improve patient compliance .
Introduction to Fuzapladib in Inflammatory Pathophysiology

Role of Leukocyte Function-Associated Antigen-1 (LFA-1) in Neutrophil-Mediated Inflammation

LFA-1 (αLβ2 integrin, CD11a/CD18) is a heterodimeric transmembrane protein abundantly expressed on leukocytes, particularly neutrophils. It functions as a primary adhesion molecule that facilitates neutrophil recruitment to inflammatory sites. During inflammation, endothelial cells upregulate intercellular adhesion molecule-1 (ICAM-1) in response to cytokines like TNF-α and IL-1β [1] [6]. The binding of LFA-1 to ICAM-1 enables neutrophil arrest, adhesion, and subsequent transendothelial migration into tissues—a process critical for pathogen clearance but also implicated in tissue damage during sterile inflammation [4].

Fuzapladib specifically targets the activation step of LFA-1 rather than blocking its binding site. In resting neutrophils, LFA-1 exists in a low-affinity conformation. Inflammatory stimuli trigger intracellular signaling that induces a conformational shift to the high-affinity state through a process termed "inside-out" signaling [1]. Fuzapladib (IS-741) inhibits this activation, preventing the structural rearrangement necessary for strong ICAM-1 binding. In vitro studies demonstrate that at concentrations of 1 μM, fuzapladib reduces HL-60 cell (human promyelocytic leukemia cell line) adhesion to human umbilical vein endothelial cells (HUVECs) by 75-90% under lipopolysaccharide stimulation [1] [4]. This occurs without affecting neutrophil count or general immune function, preserving host defense capabilities while mitigating pathological inflammation.

Table 1: Comparative Mechanisms of Anti-Inflammatory Agents Targeting Adhesion Molecules

TargetRepresentative AgentsPrimary MechanismCellular Specificity
LFA-1 ActivationFuzapladibInhibits conformational activation of LFA-1Neutrophils/Monocytes
LFA-1 BindingLifastuzumabBlocks ICAM-1 binding site on LFA-1Lymphocytes
VLA-4NatalizumabBlocks VCAM-1 binding siteLymphocytes/Eosinophils
ICAM-1EnlimomabMonoclonal antibody against ICAM-1Endothelial cells

The specificity of fuzapladib for LFA-1 activation confers advantages over broad immunosuppressants. Traditional anti-inflammatories like corticosteroids globally suppress immune function, increasing infection risk. In contrast, fuzapladib's mechanism preserves neutrophil circulation and phagocytic function while specifically inhibiting tissue infiltration [6]. This targeted action is particularly valuable in acute inflammatory conditions where systemic immunosuppression is undesirable.

Mechanistic Rationale for LFA-1 Inhibition in Acute Pancreatitis

Acute pancreatitis (AP) involves premature activation of pancreatic enzymes, acinar cell injury, and a cascade of inflammatory events. Neutrophil infiltration is a hallmark feature that amplifies local and systemic injury. Activated neutrophils release proteases, reactive oxygen species, and cytokines that exacerbate pancreatic necrosis and drive systemic inflammatory response syndrome (SIRS) [2] [5]. The LFA-1/ICAM-1 axis is upregulated in experimental pancreatitis models within hours of onset, making it a strategic therapeutic target [5].

Fuzapladib interrupts this pathological sequence at multiple points:

  • Early Infiltration Blockade: By inhibiting LFA-1 activation, fuzapladib reduces neutrophil adhesion to pancreatic microvascular endothelium. This limits the initial influx of neutrophils into pancreatic tissue, preventing the amplification of local inflammation [1] [5].
  • Cytokine Modulation: In rat models of TNBS-induced ileitis (a proxy for neutrophil-driven inflammation), fuzapladib administration (50 mg/kg orally for 7 days) significantly reduced mucosal IL-8 levels—a key chemokine for neutrophil recruitment [1] [4].
  • Secondary PLA2 Inhibition: As a phospholipase A2 inhibitor, fuzapladib may concurrently reduce arachidonic acid release and subsequent eicosanoid production, though this mechanism appears secondary to its LFA-1 effects in pancreatitis [8] [10].

Clinical evidence from canine studies demonstrates this mechanistic impact. In a randomized controlled trial of dogs with acute pancreatitis, fuzapladib treatment (0.4 mg/kg IV daily for 3 days) produced a significantly greater reduction in Modified Clinical Activity Index (MCAI) scores compared to placebo (-7.75 vs. -5.68; P=0.02) [2]. The MCAI evaluates critical parameters including vomiting, appetite, abdominal pain, and activity levels—all indicators of neutrophil-mediated pathology. Notably, fuzapladib-treated dogs showed accelerated clinical improvement despite no significant differences in traditional biomarkers like C-reactive protein or pancreatic lipase immunoreactivity (cPLI), suggesting it modifies the inflammatory response rather than the initial pancreatic injury [2] [5].

Table 2: Key Findings from Canine Acute Pancreatitis Clinical Trial of Fuzapladib

ParameterFuzapladib Group (n=16)Placebo Group (n=19)P-value
Change in MCAI (Day 0-3)-7.75 ± 1.8-5.68 ± 2.10.02
CRP Reduction (%)42.338.1>0.05
cPLI Reduction (%)35.632.9>0.05
Hospitalization DaysNot ReportedNot ReportedNS

Additionally, fuzapladib may mitigate long-term complications. In rat models of dibutyltin dichloride-induced chronic pancreatitis, fuzapladib attenuated monocyte migration and subsequent pancreatic fibrosis—a process driven by pro-fibrotic cytokines released during neutrophil-mediated inflammation [8] [10]. This positions LFA-1 inhibition as a potential strategy to interrupt the progression from acute inflammation to chronic fibrotic disease.

Unmet Therapeutic Needs in Veterinary and Comparative Medicine

Before fuzapladib's development, acute pancreatitis management relied entirely on supportive care: fluid resuscitation, antiemetics, analgesia, and nutritional support [5] [7]. These measures address symptoms and complications but do not target the underlying neutrophilic inflammation that drives disease progression. Mortality rates remain concerning (23-58%), particularly in severe cases with multi-organ involvement [2] [5]. This therapeutic gap represented a significant unmet need in veterinary medicine, particularly for high-risk breeds like miniature schnauzers.

Fuzapladib's 2022 conditional FDA approval for acute canine pancreatitis (following its 2018 approval in Japan as BRENDA®) introduced the first mechanism-based therapy for this condition [3] [5]. Conditional approval allows use while collecting additional efficacy data, reflecting the urgent need for targeted therapies in veterinary critical care. Clinical experience from Japan indicates fuzapladib accelerates clinical improvement within 24 hours when combined with standard care, potentially reducing hospitalization duration [3] [7].

Beyond canine pancreatitis, fuzapladib holds promise for comparative applications:

  • Feline Pancreatitis: Cats exhibit faster fuzapladib metabolism than dogs [9], necessitating formulation innovations. Sustained-release hydrogels using polylysine complexes have shown promise in prolonging systemic exposure in preclinical models [9].
  • Inflammatory Bowel Disease: Experimental studies in HLA-B27 transgenic rats demonstrate fuzapladib's efficacy in attenuating spontaneous colitis by blocking neutrophil adhesion to endothelial cells [10].
  • Translational Potential: The conserved role of LFA-1 across species makes fuzapladib a candidate for human inflammatory conditions. Its oral bioavailability (observed in rodent models) offers potential advantages over biologic LFA-1 inhibitors [1] [4].

The conditional approval status underscores the need for expanded clinical validation. Current data demonstrates improved clinical scores but lacks mortality or hospitalization duration metrics [2] [5]. Ongoing studies aim to establish these outcomes while exploring fuzapladib's utility in other neutrophil-dominated conditions like pyometra-associated systemic inflammation or acute lung injury.

Table 3: Fuzapladib Compound Profile

PropertySpecification
Chemical NameN-[2-(ethylsulfonylamino)-5-(trifluoromethyl)pyridin-3-yl]cyclohexanecarboxamide
SynonymsIS-741; Fuzapladib sodium (active moiety)
CAS Registry141283-87-6 (free acid); 141284-73-3 (sodium salt)
Molecular FormulaC₁₅H₂₀F₃N₃O₃S
Molecular Weight379.40 g/mol (free acid); 402.39 g/mol (sodium salt)
Primary MechanismLeukocyte function-associated antigen-1 (LFA-1) activation inhibitor
Secondary ActionPhospholipase A2 (PLA2) inhibitor
Therapeutic IndicationManagement of clinical signs associated with acute onset of canine pancreatitis

Fuzapladib represents a paradigm shift in veterinary therapeutics—from symptomatic management to targeted molecular intervention. Its development underscores the value of understanding conserved inflammatory pathways across species and positions fuzapladib as a template for future anti-adhesion therapies in both veterinary and human medicine.

Properties

CAS Number

141283-87-6

Product Name

Fuzapladib

IUPAC Name

N-[2-(ethylsulfonylamino)-5-(trifluoromethyl)pyridin-3-yl]cyclohexanecarboxamide

Molecular Formula

C15H20F3N3O3S

Molecular Weight

379.4 g/mol

InChI

InChI=1S/C15H20F3N3O3S/c1-2-25(23,24)21-13-12(8-11(9-19-13)15(16,17)18)20-14(22)10-6-4-3-5-7-10/h8-10H,2-7H2,1H3,(H,19,21)(H,20,22)

InChI Key

TUWCZRFHNIOVTC-UHFFFAOYSA-N

SMILES

CCS(=O)(=O)NC1=C(C=C(C=N1)C(F)(F)F)NC(=O)C2CCCCC2

Solubility

Soluble in DMSO

Synonyms

IS 741
IS-741
N-((2-ethylsulfonylamino)-5-trifluoromethyl-3-pyridyl)cyclohexanecarboxamide monohydrate sodium salt

Canonical SMILES

CCS(=O)(=O)NC1=C(C=C(C=N1)C(F)(F)F)NC(=O)C2CCCCC2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.